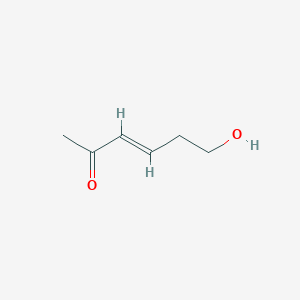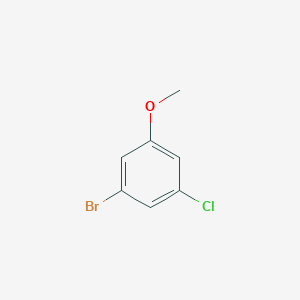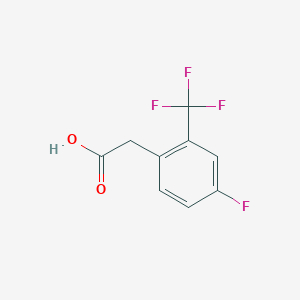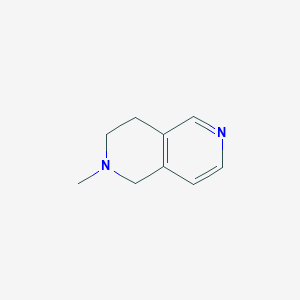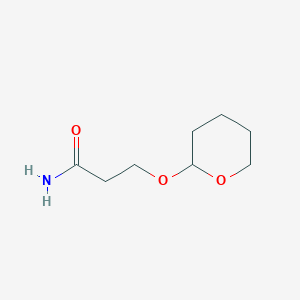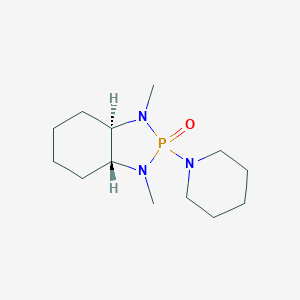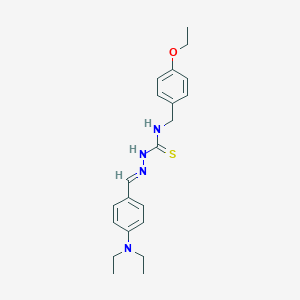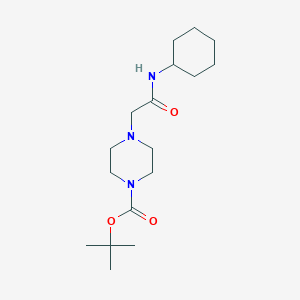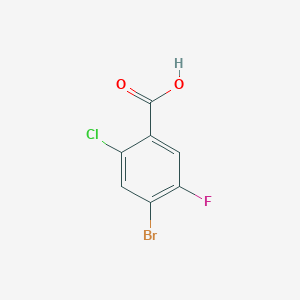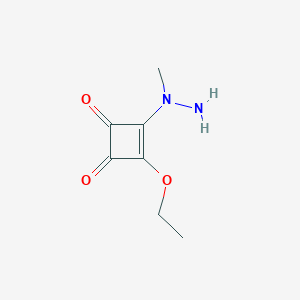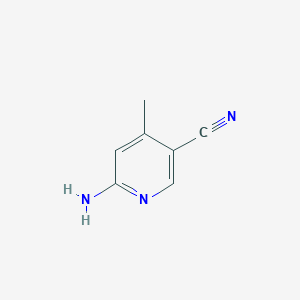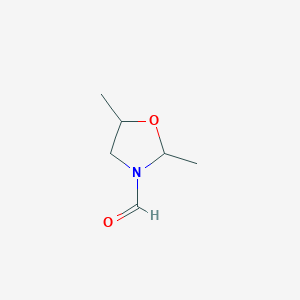
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde (DMOC) is a chemical compound that has been widely used in scientific research due to its unique properties and applications. DMOC is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a reagent in organic chemistry, as well as in biochemistry and pharmacology research.
Mécanisme D'action
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is a versatile reagent that can undergo a variety of chemical reactions, including nucleophilic addition, aldol condensation, and Michael addition. Its mechanism of action in biological systems is not well understood, but it has been shown to interact with proteins and enzymes in vitro. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a cross-linking agent to stabilize proteins and other biomolecules.
Biochemical and Physiological Effects:
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce the expression of certain genes. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is its versatility as a reagent, which makes it useful in a variety of scientific research applications. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also highly reactive and can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde, including the development of new synthetic methods, the exploration of its biological activity in vivo, and the development of new applications in drug discovery and materials science. Additionally, the use of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde in combination with other reagents and techniques may lead to new discoveries and breakthroughs in a variety of scientific fields.
Méthodes De Synthèse
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-1,3-oxazolidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-oxazolidine with paraformaldehyde and acetic anhydride. These methods yield high purity 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde that is suitable for scientific research applications.
Applications De Recherche Scientifique
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a cross-linking agent in polymer chemistry, and as a fluorescent probe in biological imaging. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a precursor for the synthesis of chiral oxazolidinone derivatives, which have potential as antiviral and antibacterial agents.
Propriétés
Numéro CAS |
174656-68-9 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2,5-dimethyl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c1-5-3-7(4-8)6(2)9-5/h4-6H,3H2,1-2H3 |
Clé InChI |
JDPGVNZUUKWHDA-UHFFFAOYSA-N |
SMILES |
CC1CN(C(O1)C)C=O |
SMILES canonique |
CC1CN(C(O1)C)C=O |
Synonymes |
3-Oxazolidinecarboxaldehyde,2,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



